molecular formula C17H19NO B1392103 2-(4-Butylbenzoyl)-4-methylpyridine CAS No. 1187170-77-9

2-(4-Butylbenzoyl)-4-methylpyridine

Cat. No. B1392103
M. Wt: 253.34 g/mol
InChI Key: UITCCYHQESETAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Butylbenzoyl)-4-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one CH group replaced by nitrogen . The “4-Butylbenzoyl” part suggests a butyl group (a four carbon alkyl group) attached to a benzoyl group (a benzene ring attached to a carbonyl group) is present .


Molecular Structure Analysis

The molecular structure of “2-(4-Butylbenzoyl)-4-methylpyridine” would likely consist of a pyridine ring with a methyl group at the 4-position and a 4-butylbenzoyl group at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Butylbenzoyl)-4-methylpyridine” would depend on its specific structure. Pyridine is a polar molecule and is miscible with water. It has a strong, unpleasant odor. The presence of the butylbenzoyl group would likely make the compound more hydrophobic .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : 4-Butylbenzoyl chloride has been used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridines, and quinolines .
    • Method : The exact method of synthesis would depend on the specific heterocyclic compound being synthesized. Generally, this involves a reaction between 4-Butylbenzoyl chloride and a suitable nucleophile under controlled conditions .
    • Results : The result is the formation of heterocyclic compounds, which have wide applications in various fields including pharmaceuticals, agrochemicals, and dyes .
  • Synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS, monomer)

    • Field : Polymer Chemistry
    • Application : 4-Butylbenzoyl chloride was used in the synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS, monomer) .
    • Method : The exact method of synthesis is not specified, but it likely involves a reaction between 4-Butylbenzoyl chloride and a suitable nucleophile under controlled conditions .
    • Results : The result is the formation of BBOS, a monomer that can be used in the production of polymers .
  • Synthesis of 2-(4-butylbenzoyl)aniline
    • Field : Organic Chemistry
    • Application : 4-Butylbenzoyl chloride can be used in the synthesis of 2-(4-butylbenzoyl)aniline .
    • Method : The exact method of synthesis is not specified, but it likely involves a reaction between 4-Butylbenzoyl chloride and a suitable nucleophile under controlled conditions .
    • Results : The result is the formation of 2-(4-butylbenzoyl)aniline, which can be used in further chemical reactions .
  • Synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS, monomer)
    • Field : Polymer Chemistry
    • Application : 4-Butylbenzoyl chloride can be used in the synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS, monomer) .
    • Method : The exact method of synthesis is not specified, but it likely involves a reaction between 4-Butylbenzoyl chloride and a suitable nucleophile under controlled conditions .
    • Results : The result is the formation of BBOS, a monomer that can be used in the production of polymers .

Future Directions

The future directions for research on “2-(4-Butylbenzoyl)-4-methylpyridine” would depend on its specific properties and potential applications. It could be interesting to explore its potential uses in catalysis, organic synthesis, or materials science .

properties

IUPAC Name

(4-butylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITCCYHQESETAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylbenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Butylbenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Butylbenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Butylbenzoyl)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(4-Butylbenzoyl)-4-methylpyridine
Reactant of Route 5
2-(4-Butylbenzoyl)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(4-Butylbenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.